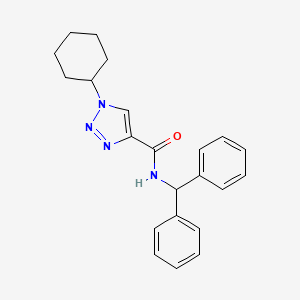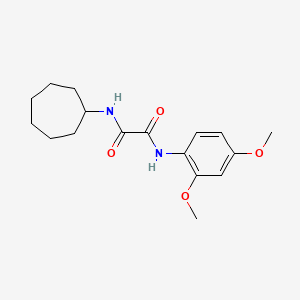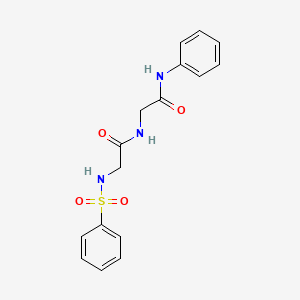
1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. In biochemistry, this compound may bind to specific proteins or enzymes and modulate their activity. In material science, this compound may participate in various chemical reactions such as polymerization or coordination chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide depend on its specific application and concentration. In medicinal chemistry, this compound may exhibit anticancer, anti-inflammatory, or hypoglycemic effects. In biochemistry, this compound may affect enzyme activity, protein stability, or cellular signaling pathways. In material science, this compound may influence the physical and chemical properties of the resulting materials.
実験室実験の利点と制限
The advantages of using 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its relatively simple synthesis, versatility, and potential for diverse applications. The limitations include its potential toxicity, limited solubility in some solvents, and potential interference with biological assays.
将来の方向性
The future directions for research on 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide include exploring its potential applications in drug discovery, material science, and chemical biology. Specifically, further studies could focus on optimizing the synthesis method, investigating the structure-activity relationship, and exploring its potential as a building block for functional materials. Additionally, further research could be conducted to elucidate its mechanism of action and potential toxicity, which could facilitate its translation into clinical or industrial applications.
In conclusion, 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to the development of novel drugs, materials, and tools for chemical biology.
合成法
The synthesis of 1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid with diphenylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain the desired compound.
科学的研究の応用
1-cyclohexyl-N-(diphenylmethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In biochemistry, this compound has been used as a tool for studying enzyme inhibition and protein-ligand interactions. In material science, this compound has been explored as a building block for the synthesis of functional materials such as polymers and metal-organic frameworks.
特性
IUPAC Name |
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c27-22(20-16-26(25-24-20)19-14-8-3-9-15-19)23-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19,21H,3,8-9,14-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLFTUPGTFDCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-1-cyclohexyltriazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)
![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)


![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)